4-Chloro-3-fluorophenol is a specialized dihalogenated phenolic building block utilized primarily in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Featuring a hydroxyl group, a meta-fluorine, and a para-chlorine atom, this compound provides a specific combination of electronic deactivation and steric hindrance [1]. With a melting point of 52–56 °C and a boiling point of 84 °C (at 4.4 mmHg), it is typically handled as a solid or melt in industrial settings . From a procurement perspective, its primary value lies in its specific substitution pattern, which dictates predictable regiochemistry in electrophilic aromatic substitutions and provides a finely tuned pKa (~8.52) for controlled etherification reactions . It is a critical precursor for complex molecules, including specific G-protein coupled receptor agonists and Pol theta inhibitors, where precise halogen positioning is non-negotiable for target binding and metabolic stability.
Substituting 4-chloro-3-fluorophenol with cheaper, more common analogs like 4-chlorophenol or its isomer 3-chloro-4-fluorophenol fundamentally alters both process chemistry and final product efficacy. The absence of the 3-fluoro group in 4-chlorophenol increases the pKa to 9.41, reducing the acidity of the phenol and requiring stronger bases for deprotonation, which can degrade sensitive intermediates during etherification [1]. Furthermore, the specific 3-fluoro-4-chloro arrangement creates a distinct steric and electronic environment that directs electrophilic attacks (such as nitration) exclusively to the less hindered ortho position, cleanly yielding pure intermediates. Using 3-chloro-4-fluorophenol flips the dipole moment and alters the pKa (8.96), leading to different regiochemical outcomes during synthesis and drastically shifting the lipophilicity and hydrogen-bonding profile of downstream APIs, ultimately causing failure in structure-activity relationship (SAR) models [2].
The dual halogenation of 4-chloro-3-fluorophenol significantly enhances its acidity compared to mono-halogenated baselines, directly impacting the choice of reagents in large-scale etherification. Quantitative analysis shows that 4-chloro-3-fluorophenol has a predicted pKa of 8.52 , making it nearly one full logarithmic unit more acidic than 4-chlorophenol (pKa 9.41) [1]. This increased acidity allows for quantitative phenoxide formation using milder bases (such as potassium carbonate) rather than requiring strong bases (like sodium hydride or alkoxides) that might otherwise trigger side reactions in complex, base-sensitive substrates.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa ≈ 8.52 |
| Comparator Or Baseline | 4-Chlorophenol (pKa 9.41) |
| Quantified Difference | 0.89 pKa units more acidic (nearly 10x higher proton dissociation in aqueous media). |
| Conditions | Standard thermodynamic conditions (25 °C, aqueous). |
Enables the use of milder bases during etherification, reducing the risk of side reactions and improving overall yield in the synthesis of complex pharmaceutical ethers.
In the synthesis of multi-substituted benzene derivatives, controlling the site of electrophilic attack is critical to avoid costly chromatographic separations. The specific 3-fluoro-4-chloro substitution pattern of 4-chloro-3-fluorophenol effectively blocks the para position and sterically hinders one of the ortho positions (C2) due to the adjacent fluorine. When subjected to standard nitration conditions (HNO3/H2SO4 at 0–5 °C), the reaction is directed highly selectively to the less hindered C6 ortho position, cleanly yielding 4-chloro-5-fluoro-2-nitrophenol . In contrast, unfluorinated 4-chlorophenol possesses two equivalent ortho positions, which can lead to over-nitration or symmetric mixtures if not carefully controlled.
| Evidence Dimension | Regiochemical yield and substitution site |
| Target Compound Data | Highly selective ortho-nitration at C6 (yielding 4-chloro-5-fluoro-2-nitrophenol). |
| Comparator Or Baseline | 4-Chlorophenol (equivalent ortho positions leading to symmetric mixtures). |
| Quantified Difference | Complete blockage of the C4 position and steric differentiation of C2/C6, eliminating para-substitution and forcing predictable asymmetric ortho-substitution. |
| Conditions | Electrophilic nitration using concentrated HNO3/H2SO4 at 0–5 °C. |
Eliminates the need for complex, yield-reducing purification steps to separate positional isomers, directly lowering the cost of manufacturing downstream APIs.
During the optimization of pharmaceutical candidates, the exact positioning of halogens is critical for fitting into specific hydrophobic pockets. 4-Chloro-3-fluorophenol provides a distinct dipole moment and hydrogen-bonding capability (driven by its pKa of 8.52) compared to its isomer, 3-chloro-4-fluorophenol (pKa 8.96) [1]. Substituting the target compound with the 3-chloro-4-fluoro isomer not only alters the electronic distribution of the aryl ring but also shifts the steric bulk, which can disrupt critical halogen-bonding interactions within the protein target. Consequently, the 4-chloro-3-fluoro motif is specifically selected to maximize binding affinity and metabolic stability, making isomeric substitution unviable.
| Evidence Dimension | Electronic distribution and acidity (pKa) |
| Target Compound Data | pKa 8.52 (3-fluoro, 4-chloro pattern) |
| Comparator Or Baseline | 3-Chloro-4-fluorophenol (pKa 8.96) |
| Quantified Difference | 0.44 pKa unit difference and inverted halogen steric profile. |
| Conditions | SAR optimization for receptor binding. |
Ensures precise stereoelectronic fit in drug-target binding pockets, meaning buyers cannot substitute isomers without risking complete loss of biological activity.
Selected for workflows requiring strict regiocontrol during electrophilic aromatic substitutions (like nitration or halogenation). The 3-fluoro and 4-chloro groups direct reactions cleanly to the C6 position, avoiding the isomeric mixtures commonly seen with mono-halogenated phenols, thereby streamlining purification [1].
Where this compound is the right choice: when synthesizing complex aryl ethers where the substrate is sensitive to strong bases. The lower pKa of 4-chloro-3-fluorophenol allows for efficient phenoxide formation using mild carbonate bases, improving yields in the synthesis of advanced pharmaceutical intermediates [1].
Essential for developing targeted therapeutics (such as specific kinase inhibitors or Pol theta inhibitors) where the unique lipophilic and electronic profile of the 3-fluoro-4-chloro-phenyl moiety is required for optimal target binding and metabolic resistance [1].
Irritant